molecular formula P2I4<br>I4P2 B084567 Hypodiphosphorous tetraiodide CAS No. 13455-00-0

Hypodiphosphorous tetraiodide

Cat. No. B084567
CAS RN: 13455-00-0
M. Wt: 569.565 g/mol
InChI Key: YXXQTQYRRHHWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypodiphosphorous tetraiodide, also known as Diphosphorus tetraiodide, is an orange crystalline solid . It has a high affinity for oxygen and can be used in substitution of alcohol to form alkyl iodides. It can also be used in the conversion of carboxylic acids to nitriles .


Synthesis Analysis

Diphosphorus tetraiodide is easily generated by the disproportionation of phosphorus triiodide in dry ether . It can also be obtained by treating phosphorus trichloride and potassium iodide in anhydrous conditions .


Molecular Structure Analysis

The compound adopts a centrosymmetric structure with a P-P bond of 2.230 Å .


Chemical Reactions Analysis

Diphosphorus tetraiodide reacts with bromine to form mixtures PI 3−x Br x. With sulfur, it is oxidized to P 2 S 2 I 4, retaining the P-P bond .


Physical And Chemical Properties Analysis

Hypodiphosphorous tetraiodide is an orange crystalline solid . It has a molecular weight of 569.57 .

Safety and Hazards

Hypodiphosphorous tetraiodide is classified as a dangerous substance. It has hazard statements H314 and precautionary statements P260, P280, P303 + P361 + P353, P304 + P340, P305 + P351 + P338, P363 .

Mechanism of Action

Diphosphorus tetraiodide, also known as Hypodiphosphorous tetraiodide or diiodophosphanyl(diiodo)phosphane, is an orange crystalline solid that has been used as a reducing agent in organic chemistry .

Target of Action

Diphosphorus tetraiodide shows a high affinity for oxygen . It primarily targets oxygen-containing compounds, such as alcohols and carboxylic acids .

Mode of Action

The compound interacts with its targets by substituting the oxygen in alcohols to form alkyl iodides . It can also convert carboxylic acids to nitriles .

Biochemical Pathways

The affected pathways involve the conversion of oxygen-containing compounds to their corresponding iodides or nitriles . The downstream effects include the formation of new compounds with different properties and potential applications.

Result of Action

The molecular and cellular effects of Diphosphorus tetraiodide’s action primarily involve the transformation of target molecules. For instance, it can convert epoxides into alkenes and aldoximes into nitriles . It can also cyclize 2-aminoalcohols to aziridines and convert α,β-unsaturated carboxylic acids to α,β-unsaturated bromides .

Action Environment

The action, efficacy, and stability of Diphosphorus tetraiodide can be influenced by various environmental factors. For example, it is known to decompose in water , suggesting that it is more stable and effective in dry, anhydrous conditions. Furthermore, it is non-flammable , indicating that it can be safely used in environments where heat is applied.

properties

IUPAC Name

diiodophosphanyl(diiodo)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/I4P2/c1-5(2)6(3)4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXQTQYRRHHWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P(P(I)I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

P2I4, I4P2
Record name diphosphorus tetraiodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Diphosphorus_tetraiodide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065474
Record name Hypodiphosphorous tetraiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5654 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypodiphosphorous tetraiodide

CAS RN

13455-00-0
Record name Hypodiphosphorous tetraiodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13455-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hypodiphosphorous tetraiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypodiphosphorous tetraiodide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hypodiphosphorous tetraiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphosphorous tetraiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the molecular formula and weight of diphosphorus tetraiodide?

A1: The molecular formula of diphosphorus tetraiodide is P2I4, and its molecular weight is 569.54 g/mol. []

Q2: What are the key spectroscopic characteristics of diphosphorus tetraiodide?

A3: The infrared (IR) spectrum of diphosphorus tetraiodide provides valuable insights into its structure. Crystalline P2I4 exhibits an IR spectrum consistent with C2h symmetry. In solution, the IR spectrum shows significant differences, including additional bands, suggesting a staggered C2 conformation. []

Q3: What is the thermal stability of diphosphorus tetraiodide?

A4: Diphosphorus tetraiodide is relatively unstable at room temperature and can decompose upon heating. []

Q4: How should diphosphorus tetraiodide be stored?

A5: Diphosphorus tetraiodide is sensitive to light and moisture. It should be stored under nitrogen in a dark and dry environment to prevent degradation. []

Q5: What types of reactions can diphosphorus tetraiodide facilitate?

A5: Diphosphorus tetraiodide has proven effective in a wide range of organic transformations, including:

  • Deoxygenation: It efficiently reduces sulfoxides to sulfides, [] N-oxides to amines, [] and facilitates the deoxygenation of α-hydroxyl groups in phosphine oxides. []
  • Desulfurization: It converts thioketones to hydrocarbons [, ] and thioamides to nitriles. []
  • Reductive Cleavage: It cleaves nitrogen-nitrogen bonds in azido, azo, azoxy, and hydrazo compounds, yielding the corresponding amines. []
  • Cyclization: It promotes the formation of aziridines from 2-aminoalcohols. []
  • Condensation: It acts as a condensing agent for the synthesis of amides from carboxylic acids and amines. []
  • Iodination: It facilitates the conversion of alcohols to iodoalkanes. []
  • Dehydration: It can dehydrate aldoximes to nitriles. []

Q6: Can you provide examples of the use of diphosphorus tetraiodide in the synthesis of specific compounds?

A6: Certainly! Here are some examples from the research:

  • Synthesis of Furans: P2I4 mediates the rapid reductive ring-closure of 2-ene-1,4-diones to furans at room temperature. []
  • Synthesis of Benzyl Sulfides: It enables the direct conversion of benzyl alcohols to benzyl sulfides in the presence of organic disulfides. []
  • Synthesis of Amino Alkyl Iodides: P2I4 is employed in the ultrasound-accelerated synthesis of N-protected amino alkyl iodides from amino alcohols. []
  • Synthesis of Diphenylvinylphosphine Oxides: It facilitates the novel preparation of diphenylvinylphosphine oxides via direct deoxygenation of 1,2-epoxyethyldiphenylphosphine oxides. []

Q7: What are the advantages of using diphosphorus tetraiodide as a reagent?

A7: Diphosphorus tetraiodide offers several advantages:

  • High Selectivity: It demonstrates high regioselectivity in epoxide ring-opening reactions [] and chemoselectivity in deoxygenation reactions. []

Q8: Are there any limitations to the use of diphosphorus tetraiodide?

A8: While a versatile reagent, some limitations exist:

    Q9: Have computational methods been applied to study diphosphorus tetraiodide?

    A11: Yes, computational studies have investigated the molecular geometry and vibrational frequencies of P2I4. [] These studies provide insights into its structure and bonding.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.